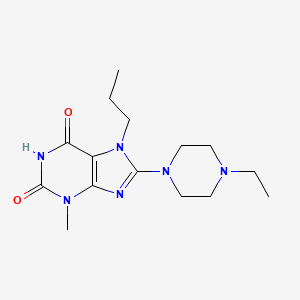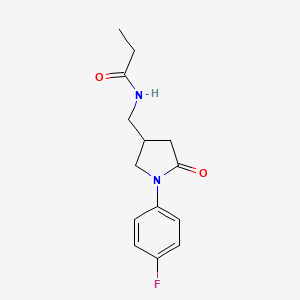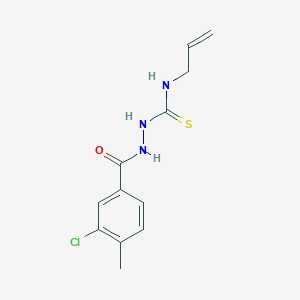
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenylbenzamide, also known as BTA-EG6, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. BTA-EG6 is a small molecule that exhibits unique chemical and physical properties, making it an attractive candidate for various research studies.
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
Benzothiazole derivatives have been extensively studied for their antitumor properties. The fluorinated 2-(4-aminophenyl)benzothiazoles, for instance, display potent cytotoxic activity against certain human breast cancer cell lines, highlighting their potential as antitumor agents. These compounds undergo specific metabolic transformations, leading to their antitumor activity, which involves cytochrome P450 CYP1A1 induction, crucial for their specificity against tumor cells (Hutchinson et al., 2001). Additionally, certain benzothiazoles have been found to generate DNA adducts in sensitive tumor cells both in vitro and in vivo, further supporting their therapeutic potential in cancer treatment (Leong et al., 2003).
Antimicrobial Activity
The antimicrobial potential of benzothiazole derivatives is another area of significant interest. Some compounds, particularly those with fluorobenzamide groups, show promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. This activity is attributed to the structural features of these compounds, including the presence of a fluorine atom at a specific position, enhancing their antimicrobial efficacy (Desai et al., 2013).
Design and Synthesis for Specific Receptors
The design and synthesis of novel compounds for targeting specific receptors is another critical application. For example, some benzothiazole derivatives are investigated for their ability to inhibit kinesin spindle protein (KSP), demonstrating potential as anticancer agents through the induction of cellular death by disrupting mitotic processes (Theoclitou et al., 2011).
Development of Prodrugs
The development of prodrugs from benzothiazole derivatives for improved drug delivery and efficacy is also noteworthy. Water-soluble L-lysyl- and L-alanyl-amide prodrugs of antitumor 2-(4-aminophenyl)benzothiazoles have been synthesized to address bioavailability and formulation issues, demonstrating the versatility of these compounds in drug development (Hutchinson et al., 2002).
Wirkmechanismus
Target of Action
Similar compounds have been reported to inhibit kinases such as casein kinase 2 (ck2) and glycogen synthase kinase-3beta (gsk3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
It is suggested that the presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .
Biochemical Pathways
Similar compounds have been reported to inhibit the phosphorylation of pten, thereby preventing its deactivation .
Result of Action
Similar compounds have shown to inhibit the phosphorylation of pten, thereby preventing its deactivation .
Eigenschaften
IUPAC Name |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-14-7-12-18-19(13-14)25-21(22-18)23-20(24)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-6,8-11,14H,7,12-13H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKIQWGYMLOZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2985928.png)
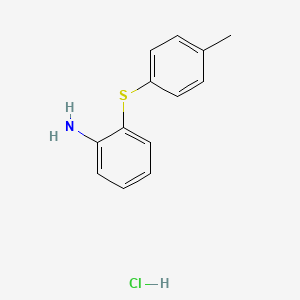
![2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2985930.png)
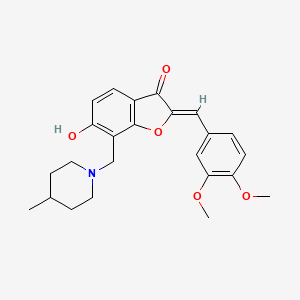
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2985934.png)
![4-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2985936.png)
![3-[({2-[(3-Chlorophenyl)imino]-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-4-yl}methyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2985939.png)
![N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2985940.png)
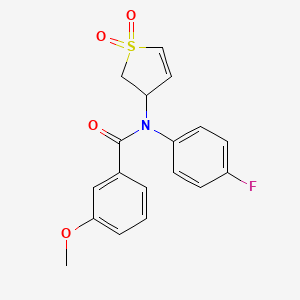
![3-[1-(4-Chlorophenyl)pyrazol-3-yl]-1-phenylpyridazin-4-one](/img/structure/B2985943.png)
